molecular formula C11H20N2O3 B7511894 methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate

methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate

Cat. No. B7511894
M. Wt: 228.29 g/mol
InChI Key: YKNKTAHDFXXCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate, also known as MET, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various neurological processes, including the modulation of ion channels and the release of neurotransmitters. By modulating the activity of the sigma-1 receptor, this compound can affect various physiological and biochemical processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can modulate the activity of ion channels, which can affect the release of neurotransmitters. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate in lab experiments is its high affinity for the sigma-1 receptor. This makes it a valuable tool for studying the sigma-1 receptor and its role in various physiological and biochemical processes. However, there are also limitations to using this compound in lab experiments. One limitation is that it can be difficult to synthesize this compound at high purity levels, which can affect the reproducibility of experiments. Additionally, this compound can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate. One area of research is to further investigate the mechanism of action of this compound and its effects on the sigma-1 receptor. Another area of research is to explore the potential therapeutic applications of this compound, particularly in the field of neuroscience. Additionally, there is a need for further studies on the safety and toxicity of this compound, particularly in animal models. Overall, the potential applications of this compound in scientific research make it a promising area for future investigation.

Synthesis Methods

Methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate is synthesized using a specific method that involves the reaction of N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamic acid with methanol. This reaction produces this compound and water as byproducts. The purity of the synthesized this compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

Methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various neurological processes. Studies have shown that this compound can modulate the activity of the sigma-1 receptor, which can lead to various physiological and biochemical effects.

properties

IUPAC Name

methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-9-6-4-5-7-13(9)10(14)8-12(2)11(15)16-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNKTAHDFXXCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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